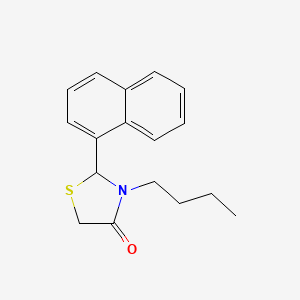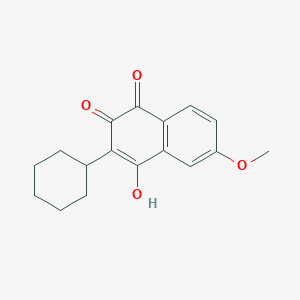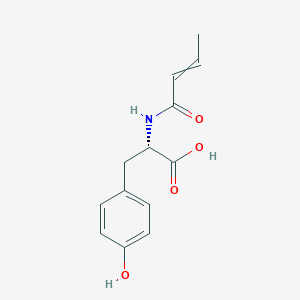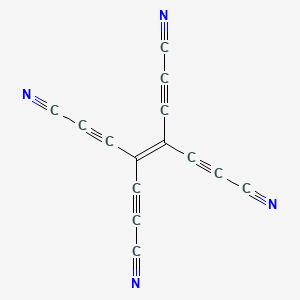![molecular formula C20H21NO2 B14207403 [2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol CAS No. 832155-18-7](/img/structure/B14207403.png)
[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol is a chemical compound known for its unique structure and potential applications in various fields. This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of phenyl and diethylphenyl groups attached to the oxazole ring contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol typically involves the reaction of 2,6-diethylphenylamine with benzoyl chloride to form an intermediate, which then undergoes cyclization with glyoxal to produce the oxazole ring. The final step involves the reduction of the oxazole derivative to yield the desired methanol compound. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.
Substitution: The phenyl and diethylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Formation of [2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]aldehyde or carboxylic acid.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of brominated or nitrated derivatives of the compound.
科学的研究の応用
[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its stability and reactivity.
作用機序
The mechanism of action of [2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,6-Diethylaniline: A precursor in the synthesis of [2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol, known for its use in the production of dyes and pharmaceuticals.
2-Phenylbenzo[d]oxazole:
Uniqueness
This compound stands out due to its unique combination of an oxazole ring with phenyl and diethylphenyl groups. This structure imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
特性
CAS番号 |
832155-18-7 |
|---|---|
分子式 |
C20H21NO2 |
分子量 |
307.4 g/mol |
IUPAC名 |
[2-(2,6-diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C20H21NO2/c1-3-14-11-8-12-15(4-2)18(14)20-21-19(17(13-22)23-20)16-9-6-5-7-10-16/h5-12,22H,3-4,13H2,1-2H3 |
InChIキー |
SZAUVICNTLKCAS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)C2=NC(=C(O2)CO)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Morpholine, 4-[1-(2-thiazolyl)cyclohexyl]-](/img/structure/B14207331.png)

![2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B14207342.png)
![Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]-](/img/structure/B14207346.png)
![3-Methyl-1,3,5,10-tetrahydrocyclohepta[4,5]pyrrolo[3,2-c]pyridin-9(2H)-one](/img/structure/B14207355.png)
![4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid](/img/structure/B14207357.png)
![3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14207364.png)
![(4'-tert-Butyl[1,1'-biphenyl]-4-yl)(diphenyl)phosphane](/img/structure/B14207366.png)

![4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid](/img/structure/B14207372.png)
![2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14207376.png)


